Betamethasone 21-Acetate 17-Propionate

Overview

Description

Betamethasone 21-Acetate 17-Propionate is a synthetic corticosteroid with potent anti-inflammatory and immunosuppressive properties. It is a derivative of betamethasone, which is widely used in the treatment of various inflammatory and autoimmune conditions. This compound is particularly effective in topical formulations for treating skin disorders due to its enhanced stability and prolonged activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Betamethasone 21-Acetate 17-Propionate involves the esterification of betamethasone with acetic acid and propionic acid. The reaction typically requires the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the starting material to the desired ester.

Industrial Production Methods: In industrial settings, the production of this compound is carried out in large-scale reactors with precise control over temperature, pressure, and reaction time. The use of high-purity reagents and solvents is crucial to obtain a product with consistent quality and high yield. The final product is purified through crystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions: Betamethasone 21-Acetate 17-Propionate undergoes various chemical reactions, including:

Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield betamethasone and the corresponding acids.

Oxidation: The compound can be oxidized to form ketones or carboxylic acids, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the ketone groups to alcohols.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with reagents such as hydrochloric acid or sodium hydroxide.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed:

Hydrolysis: Betamethasone, acetic acid, and propionic acid.

Oxidation: Various ketones and carboxylic acids.

Reduction: Alcohol derivatives of betamethasone.

Scientific Research Applications

Dermatology

Betamethasone 21-Acetate 17-Propionate is extensively used in dermatological formulations for treating various skin conditions, including:

- Psoriasis : Clinical studies have shown significant improvement in symptoms with topical application, demonstrating rapid onset of action and sustained efficacy compared to other corticosteroids .

- Eczema : Its anti-inflammatory properties help reduce itching and redness associated with eczema flare-ups .

- Contact Dermatitis : Effective in managing inflammation and allergic reactions on the skin .

Rheumatology

In rheumatology, this compound is utilized for its anti-inflammatory effects in conditions such as:

- Arthritis : Local injections can provide relief from joint inflammation and pain, facilitating improved mobility for patients suffering from rheumatoid arthritis or osteoarthritis .

- Tendinitis : Intra-articular injections are commonly administered to reduce inflammation and pain in tendon injuries .

Respiratory Conditions

This compound is also applied in respiratory therapies:

- Asthma Management : It can be used in inhalation formulations to control asthma symptoms by reducing airway inflammation .

- Allergic Reactions : Effective in treating severe allergic reactions affecting the respiratory tract .

Oncology

In oncology, corticosteroids like this compound are often employed as part of palliative care:

- Management of Tumor-related Symptoms : Helps alleviate symptoms associated with certain cancers, such as pain and inflammation due to tumor growth .

Pharmacokinetics and Mechanism of Action

The pharmacokinetics of this compound indicate rapid absorption through the skin when applied topically. Its mechanism involves binding to glucocorticoid receptors, leading to the modulation of gene expression responsible for inflammation and immune response.

Table 1: Pharmacokinetic Properties

| Property | Value |

|---|---|

| Absorption Rate | Rapid (topical application) |

| Half-life | Varies (typically hours) |

| Metabolism | Hepatic |

| Excretion | Urinary (metabolites) |

Case Study 1: Efficacy in Psoriasis

A clinical trial involving patients with moderate to severe psoriasis demonstrated that this compound applied twice daily resulted in significant reduction of the Psoriasis Area Severity Index (PASI) scores compared to a placebo group. Patients reported improved quality of life and reduced pruritus within two weeks of treatment initiation.

Case Study 2: Joint Injection for Osteoarthritis

In a study involving patients with knee osteoarthritis, intra-articular injections of this compound provided substantial pain relief and improved joint function over a three-month follow-up period. The efficacy was comparable to that of hyaluronic acid injections but with fewer side effects reported.

Mechanism of Action

Betamethasone 21-Acetate 17-Propionate exerts its effects by binding to glucocorticoid receptors in the cytoplasm of target cells. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it modulates the transcription of anti-inflammatory genes and suppresses the expression of pro-inflammatory genes. The compound inhibits the migration of leukocytes, reduces capillary permeability, and stabilizes lysosomal membranes, thereby preventing the release of inflammatory mediators.

Comparison with Similar Compounds

Betamethasone 21-Acetate 17-Propionate is unique due to its dual esterification, which enhances its stability and prolongs its activity compared to other corticosteroids. Similar compounds include:

Betamethasone Dipropionate: Another esterified form of betamethasone with similar anti-inflammatory properties but different ester groups.

Betamethasone Valerate: A single ester form used in topical formulations with slightly different pharmacokinetic properties.

Dexamethasone: A closely related corticosteroid with similar anti-inflammatory effects but different structural modifications.

This compound stands out due to its specific ester groups, which confer unique pharmacological properties, making it particularly effective in certain therapeutic applications.

Biological Activity

Betamethasone 21-Acetate 17-Propionate is a synthetic glucocorticoid that exhibits significant anti-inflammatory and immunosuppressive properties. This compound is primarily utilized in dermatological formulations to treat various inflammatory skin conditions, such as dermatitis and psoriasis. Its unique chemical structure enhances its lipophilicity, allowing for better penetration through the skin compared to other corticosteroids.

Chemical Structure and Properties

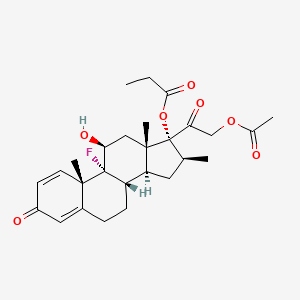

- Molecular Formula : C27H35FO7

- Molecular Weight : 490.6 g/mol

- IUPAC Name : [(9R,10S,11S,13S,16S,17R)-17-(2-acetyloxyacetyl)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate

The compound's efficacy is attributed to its ability to bind to glucocorticoid receptors in target cells, leading to the modulation of gene expression associated with inflammation and immune responses.

This compound functions by:

- Binding to Glucocorticoid Receptors : This interaction triggers a cascade of cellular events that inhibit the production of pro-inflammatory cytokines.

- Gene Regulation : The activated receptor translocates to the nucleus and influences the transcription of genes involved in inflammation and immune response.

- Anti-inflammatory Effects : The compound promotes the expression of anti-inflammatory proteins while suppressing inflammatory mediators.

Anti-inflammatory Properties

Research has demonstrated that this compound effectively reduces inflammation in various models:

- In Vitro Studies : In cell cultures, it has been shown to decrease the secretion of cytokines such as IL-1β and TNF-α in response to inflammatory stimuli.

- In Vivo Studies : Animal studies indicate significant reductions in edema and erythema when applied topically .

Comparative Efficacy

A comparison with other corticosteroids reveals that this compound has superior skin penetration and anti-inflammatory effects:

| Compound | Efficacy (Relative) | Skin Penetration |

|---|---|---|

| This compound | High | Excellent |

| Betamethasone Valerate | Moderate | Good |

| Dexamethasone | Moderate | Moderate |

| Hydrocortisone | Low | Poor |

Dermatological Applications

- Psoriasis Treatment : A clinical trial involving patients with moderate to severe psoriasis showed significant improvement in skin lesions after treatment with this compound compared to placebo controls .

- Atopic Dermatitis : Another study highlighted its effectiveness in reducing pruritus and inflammation in patients with atopic dermatitis after four weeks of topical application .

Excretion Studies

An excretion study conducted on a male patient using a betamethasone ointment demonstrated that metabolites such as betamethasone-17-propionate were detectable in urine samples up to 125 hours post-administration. This suggests a prolonged biological activity and potential for systemic absorption .

Q & A

Basic Research Questions

Q. How can HPLC methods differentiate Betamethasone 21-Acetate 17-Propionate from structurally similar glucocorticoid esters?

- Methodological Answer : Use reverse-phase HPLC with UV detection, optimizing mobile phase composition (e.g., acetonitrile/water gradients). Key parameters include retention time, resolution, and validation metrics. For example, Betamethasone 17-Valerate shows a regression equation of (R² = 0.9995) in a 1–40 µg/mL range, with LOD/LOQ of 0.035 µg/mL and 0.107 µg/mL, respectively . Structural differences (e.g., ester groups at C17/C21) influence polarity and retention behavior. Cross-validate using mass spectrometry for unambiguous identification .

Q. What are the molecular characteristics critical for distinguishing this compound from its derivatives?

- Methodological Answer : The compound (C₂₇H₃₅FO₇, MW 490.57, CAS 5514-81-8) has acetate and propionate esters at C21 and C17, respectively. Compare with Betamethasone 17-Propionate (C₂₅H₃₃FO₆, MW 448.54) and Betamethasone 21-Propionate (C₂₅H₃₃FO₆, MW 448.53) using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) to resolve positional isomerism .

Q. How should researchers validate purity for this compound in preclinical formulations?

- Methodological Answer : Employ HPLC-UV with a purity threshold >98% (as per pharmacopeial standards). For impurities, reference EP guidelines (e.g., Betamethasone EP Impurity C, D, F, G) . Use spiked degradation studies (acid/base/oxidative stress) to identify major degradation products like Betamethasone 21-Propionate (CAS 75883-07-7) .

Advanced Research Questions

Q. What experimental design considerations are critical for evaluating this compound’s anti-inflammatory efficacy in vivo?

- Methodological Answer : Use rat models of inflammation (e.g., endotoxin-induced uveitis). Administer via topical (eye drops) or systemic routes (1 mg/kg intraperitoneal). Measure aqueous humor cell infiltration and cytokine levels (e.g., IL-8, IL-1β) via ELISA. Note that its efficacy may be weaker than Betamethasone dipropionate in suppressing IL-8, necessitating dose-response optimization .

Q. How can conflicting data on glucocorticoid receptor binding affinity among Betamethasone derivatives be resolved?

- Methodological Answer : Perform competitive binding assays using radiolabeled dexamethasone. Account for ester hydrolysis rates in biological matrices (e.g., plasma esterases converting the prodrug to active Betamethasone). Use pharmacokinetic-pharmacodynamic (PK-PD) modeling to correlate free drug levels with receptor occupancy .

Q. What advanced analytical strategies are recommended for profiling degradation products of this compound under stressed conditions?

- Methodological Answer : Use LC-MS/MS with electrospray ionization (ESI) in positive mode. Key degradation products include Betamethasone 11,21-Diacetate (CAS 52619-05-3) and 9β,11β-Epoxy derivatives. For structural elucidation, compare fragmentation patterns with reference standards like Betamethasone 21-Propionate (TRC-B327020) .

Q. How does the C17-propionate/C21-acetate esterification impact the compound’s pharmacokinetic profile compared to other Betamethasone esters?

- Methodological Answer : Conduct comparative bioavailability studies in rodents. The C17-propionate group enhances lipophilicity, prolonging dermal retention but reducing systemic absorption. Use deuterated analogs (e.g., Betamethasone 21-Acetate-D3 17-Propionate) for precise mass-tracing in plasma and tissue distribution studies .

Q. Data Interpretation and Reproducibility

Q. How should researchers address batch-to-batch variability in this compound synthesis?

- Methodological Answer : Implement quality-by-design (QbD) principles. Monitor critical process parameters (CPPs) like reaction temperature and esterification time. Use orthogonal analytical methods (e.g., NMR for stereochemical purity, chiral HPLC for enantiomeric excess) .

Q. What statistical approaches are recommended for analyzing dose-dependent suppression of cytokine expression in in vitro models?

- Methodological Answer : Use non-linear regression (e.g., four-parameter logistic model) to calculate IC₅₀ values. For IL-8 inhibition, account for cell viability via MTT assays. Report variability using standard error of the mean (SEM) and validate with independent replicates .

Q. Tables for Key Parameters

Properties

IUPAC Name |

[(8S,9R,10S,11S,13S,14S,16S,17R)-17-(2-acetyloxyacetyl)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H35FO7/c1-6-23(33)35-27(22(32)14-34-16(3)29)15(2)11-20-19-8-7-17-12-18(30)9-10-24(17,4)26(19,28)21(31)13-25(20,27)5/h9-10,12,15,19-21,31H,6-8,11,13-14H2,1-5H3/t15-,19-,20-,21-,24-,25-,26-,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJYZDNSUFNSFOL-JLWJLQCMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)C(=O)COC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)O[C@@]1([C@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)C)C(=O)COC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H35FO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60741780 | |

| Record name | (11beta,16beta)-21-(Acetyloxy)-9-fluoro-11-hydroxy-16-methyl-3,20-dioxopregna-1,4-dien-17-yl propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60741780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

490.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5514-81-8 | |

| Record name | Betamethasone 21-acetate 17-propionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005514818 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (11beta,16beta)-21-(Acetyloxy)-9-fluoro-11-hydroxy-16-methyl-3,20-dioxopregna-1,4-dien-17-yl propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60741780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BETAMETHASONE 21-ACETATE 17-PROPIONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WZ44Y19OXW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.